molecular formula C22H25N3O3 B2654251 N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-55-0

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2654251
CAS No.: 537680-55-0
M. Wt: 379.46
InChI Key: LSPRHFFTQUXPEP-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a carboxamide group at position 5, a 2,5-dimethylphenyl substituent on the amide nitrogen, and a 4-ethoxyphenyl group at position 4 of the pyrimidine ring. The 6-methyl and 2-oxo substituents complete its structure. Tetrahydropyrimidines are known for diverse biological activities, including antimicrobial and immunomodulatory effects, often modulated by substituent-driven electronic and steric effects .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-5-28-17-10-8-16(9-11-17)20-19(15(4)23-22(27)25-20)21(26)24-18-12-13(2)6-7-14(18)3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPRHFFTQUXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

  • Step 1: Formation of the Intermediate

      Reactants: 2,5-dimethylbenzaldehyde, ethyl acetoacetate, and urea.

      Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.

      Conditions: Reflux in ethanol for several hours.

  • Step 2: Substitution Reaction

      Reactants: Intermediate from Step 1 and 4-ethoxyaniline.

      Conditions: Heating under reflux in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with a pyrimidine structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine, including those similar to N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, showed potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: In a comparative analysis of synthesized pyrimidine derivatives, one compound was found to be 12,000 times more potent than trimethoprim against certain bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.

Anticancer Properties

The tetrahydropyrimidine framework is also associated with anticancer activity. Certain derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.

Case Study: A derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells in laboratory settings. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies.

Polymer Chemistry

The unique chemical structure allows this compound to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Research has shown that polymers containing tetrahydropyrimidine derivatives exhibit improved tensile strength and thermal resistance compared to conventional polymers . This application is particularly valuable in the development of high-performance materials for industrial use.

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds can be harnessed in the formulation of protective coatings for various substrates.

Data Table: Comparison of Coating Properties

PropertyConventional CoatingTetrahydropyrimidine-Based Coating
Adhesion StrengthModerateHigh
Thermal StabilityLowHigh
Chemical ResistanceModerateExcellent

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), highlighting structural, electronic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Functional Groups Reported Biological Activity
N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) 2,5-dimethylphenyl (N), 4-ethoxyphenyl (C4) Carboxamide, 2-oxo Inferred antimicrobial (based on analogs)
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 4-Cl-2,5-dimethoxyphenyl (N) Carboxamide, 2-oxo, Cl, OMe Not explicitly reported
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-fluorophenyl (N), 4-methoxyphenyl Aminomethyl, F, OMe Antibacterial, antifungal
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-Cl-phenyl (C4), 2,5-dimethoxyphenyl (N) Sulfanylidene (thione), Cl, OMe Potential metal-chelating activity

Substituent Effects on Electronic and Steric Properties

  • Target vs. [1]: The target’s 2,5-dimethylphenyl group is less electron-withdrawing than the 4-chloro-2,5-dimethoxyphenyl group in .
  • Target vs. [5]: The ethoxyphenyl group (target) vs. methoxyphenylaminomethyl group () introduces differences in steric bulk and electron donation. The fluorine in enhances metabolic stability compared to methyl/ethoxy groups .
  • Target vs. [6]: The 2-oxo group (target) vs. 2-sulfanylidene () alters hydrogen-bonding capacity. Thione groups in may enable metal chelation or disulfide interactions, absent in the target .

Conformational and Crystallographic Insights

  • Dihedral Angles and Planarity: In , dihedral angles between the pyrimidine ring and substituent phenyl groups (e.g., 12.8° for fluorophenyl) influence molecular conformation. The target’s 2,5-dimethylphenyl group likely induces greater torsional strain than smaller substituents (e.g., F in ), affecting binding pocket compatibility .
  • Hydrogen Bonding: Unlike , where intramolecular N–H⋯N bonds stabilize conformation, the target’s carboxamide and ethoxy groups may form intermolecular H-bonds, impacting solubility and crystal packing .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O3C_{21}H_{23}N_3O_3 with a molecular weight of 365.4 g/mol. The structure includes a tetrahydropyrimidine core, which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The tetrahydropyrimidine ring enhances binding affinity towards enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Derivatives of pyrimidine have shown significant antimicrobial properties. For example, studies have demonstrated that certain pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : The compound's structure suggests potential antitumor properties. Pyrimidine derivatives have been investigated for their ability to inhibit tumor cell growth in various cancer types .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 μM to 100 μM .
  • Antitumor Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of HeLa cells (cervical cancer) and HepG2 cells (liver cancer), with IC50 values indicating potent activity at low concentrations .
  • Structure-Activity Relationship (SAR) : Research has shown that substitutions on the pyrimidine ring can enhance biological activity. For instance, the presence of hydrophobic groups at specific positions has been correlated with increased antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntimicrobialStaphylococcus aureus50 μM
Compound BAntitumorHeLa25 μM
Compound CAntimicrobialEscherichia coli75 μM
Compound DAntitumorHepG230 μM

Q & A

Q. What synthetic methodologies are effective for preparing N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as modified Biginelli or Knoevenagel-Michael pathways. For example:
  • Step 1 : React N-(2,5-dimethylphenyl)acetamide derivatives with 4-ethoxybenzaldehyde and urea/thiourea in ethanol under HCl catalysis (0.1–1.0 M) at reflux (70–80°C) for 24–48 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water). Typical yields range from 40–70% for analogous tetrahydropyrimidines .
  • Key Variables : Catalyst concentration (HCl), reaction time, and substituent steric effects influence regioselectivity and yield .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal XRD resolves bond lengths, angles, and torsional parameters. For similar compounds, the tetrahydropyrimidine ring adopts a boat conformation with substituents (e.g., ethoxyphenyl) in equatorial positions. Dihedral angles between aryl groups and the pyrimidine core range from 12–86°, depending on steric interactions .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. For example, the 2-oxo group shows a carbonyl signal at δ 165–170 ppm, while aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .

Q. What analytical techniques ensure purity and stability of the compound under varying conditions?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase, 1.0 mL/min) to assess purity (>95%). Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~200–250°C for related pyrimidines) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxyphenyl, dimethylphenyl) influence the compound’s pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • The 4-ethoxyphenyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability.
  • N-(2,5-dimethylphenyl) introduces steric bulk, potentially reducing off-target binding.
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For analogs, the 2-oxo group forms hydrogen bonds with catalytic lysine residues (binding affinity ΔG ≈ -8.5 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Polymorph Screening : Use XRD to identify polymorphic forms. For example, a polymorph with a planar pyrimidine ring may show 10x higher solubility than a twisted conformation .
  • Analytical Harmonization : Validate assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines). Re-evaluate conflicting data with controlled compound batches (purity >98%) .

Q. How can regioselective functionalization be achieved at the pyrimidine core?

  • Methodological Answer :
  • Alkylation/Thiolation : Use NaH/DMF to deprotonate the N3 position, then react with alkyl halides or thiols. For example, S-alkylation at the 2-thioxo group proceeds with >80% regioselectivity in THF at 0°C .
  • Protection-Deprotection : Protect the carboxamide with Boc groups before introducing substituents at the 4-position .

Q. What computational tools predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood: 0.78). The trifluoromethyl analog shows enhanced metabolic stability (t₁/₂ ~4.5 hrs in human liver microsomes) .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (probability score: 0.65) and mutagenicity (Ames test negative) .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported antibacterial activity (MIC: 2–32 µg/mL).
    • Resolution :

Confirm compound purity (HPLC >98%) and polymorphic form (XRD).

Standardize bacterial strains (ATCC controls) and culture conditions (Mueller-Hinton agar, 37°C).

Cross-validate with a checkerboard assay to rule out synergism/antagonism with media components .

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